Cas no 66082-27-7 (N-[(6S,7R,9R,14aS,15R)-7-Cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-ylmethyl]-2-oxopropanamide)

N-[(6S,7R,9R,14aS,15R)-7-Cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-ylmethyl]-2-oxopropanamide structure
66082-27-7 structure
Nome del prodotto:N-[(6S,7R,9R,14aS,15R)-7-Cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-ylmethyl]-2-oxopropanamide
Numero CAS:66082-27-7
MF:C29H30N4O8
MW:562.570507526398
CID:963211
PubChem ID:462199

N-[(6S,7R,9R,14aS,15R)-7-Cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-ylmethyl]-2-oxopropanamide Proprietà chimiche e fisiche

Nomi e identificatori

    • N-[(6S,7R,9R,14aS,15R)-7-Cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-ylmethyl]-2-oxopropanamide
    • saframycin A
    • N-[(7-cyano-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-1,5,6,7,9,10,13,14,14a,15-decahydro-4H-6,15-epiminoisoquino[3,2-b][3]benzazocin-9-yl)methyl]-2-oxopropanamide
    • N-{[(6S,7R,9R,14aS,15R)-7-cyano-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-1,5,6,7,9,10,13,14,14a,15-decahydro-4H-6,15-epiminoisoquino[3,2-b][3]benzazocin-9-yl]methyl}-2-oxopropanamide
    • SCHEMBL637953
    • N-[[(1R,2S,10R,12R,13S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide
    • CHEBI:219593
    • CHEMBL452709
    • PROPANAMIDE, N-(((6S,7R,9R,14AS,15R)-7-CYANO-1,5,6,7,9,10,13,14,14A,15-DECAHYDRO-2,11-DIMETHOXY-3,12,16-TRIMETHYL-1,4,10,13-TETRAOXO-6,15-IMINO-4H-ISOQUINO(3,2-B)(3)BENZAZOCIN-9-YL)METHYL)-2-OXO-
    • N-(((6R,7R,9R,14aS,15S)-7-cyano-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-1,5,6,7,9,10,13,14,14a,15-decahydro-4H-6,15-epiminobenzo[4,5]azocino[1,2-b]isoquinolin-9-yl)methyl)-2-oxopropanamide
    • Q27284074
    • NSC 325663
    • SAFRAMYCIN A, (-)
    • 21-Cyanosaframycin-B
    • 66082-27-7
    • UNII-MJW34HDB0D
    • SFM-A
    • NSC-325663
    • MJW34HDB0D
    • DTXSID80984576
    • NSC325663
    • NCI60_002823
    • Neuro_000165
    • CHEMBL1710157
    • MLS002703055
    • N-[(7-Cyano-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-1,5,6,7,9,10,13,14,14a,15-decahydro-4H-6,15-epiminoisoquinolino[3,2-b][3]benzazocin-9-yl)methyl]-2-oxopropanamide
    • N-[(cyano-dimethoxy-trimethyl-tetraoxo-[?]yl)methyl]-2-oxo-propanamide
    • N-[(12-Cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxopropanamide
    • SMR001566861
    • Propanamide, N-[(7-cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-yl)methyl]-2-oxo-
    • Propanamide,5,6,7,9,10,13,14,14a,15- decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10, 13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin -9-yl)methyl]-2-oxo-,8 [6S-(6.alpha.,7.alpha.,9.beta.,14a. alpha.,15.alpha.)]-
    • (-)-Saframycin A
    • Inchi: InChI=1S/C29H30N4O8/c1-11-23(35)14-8-17-22-21-15(24(36)12(2)28(41-6)26(21)38)7-16(32(22)4)18(9-30)33(17)19(10-31-29(39)13(3)34)20(14)25(37)27(11)40-5/h16-19,22H,7-8,10H2,1-6H3,(H,31,39)/t16-,17+,18+,19+,22-/m1/s1
    • Chiave InChI: JNEGMBHBUAJRSX-NOYKIMNZSA-N
    • Sorrisi: CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC

Proprietà calcolate

  • Massa esatta: 562.206
  • Massa monoisotopica: 562.206
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 41
  • Conta legami ruotabili: 5
  • Complessità: 1540
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.3
  • Superficie polare topologica: 163Ų

Proprietà sperimentali

  • Colore/forma: Solid powder
  • Densità: 1.44
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.632
  • PSA: 163.18000
  • LogP: 0.11728

N-[(6S,7R,9R,14aS,15R)-7-Cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-ylmethyl]-2-oxopropanamide Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Condizioni di conservazione:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

N-[(6S,7R,9R,14aS,15R)-7-Cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-ylmethyl]-2-oxopropanamide Letteratura correlata

Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.